Lucidumoside C
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C27H36O14 |
|---|---|
Molecular Weight |
584.6 g/mol |
IUPAC Name |
methyl (4S,5E,6S)-4-[2-[2-(3,4-dihydroxyphenyl)-2-ethoxyethoxy]-2-oxoethyl]-5-ethylidene-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate |
InChI |
InChI=1S/C27H36O14/c1-4-14-15(9-21(31)38-12-20(37-5-2)13-6-7-17(29)18(30)8-13)16(25(35)36-3)11-39-26(14)41-27-24(34)23(33)22(32)19(10-28)40-27/h4,6-8,11,15,19-20,22-24,26-30,32-34H,5,9-10,12H2,1-3H3/b14-4+/t15-,19+,20?,22+,23-,24+,26-,27-/m0/s1 |
InChI Key |
RDLNVCALMXCDOJ-QUVQPCEGSA-N |
Isomeric SMILES |
CCOC(COC(=O)C[C@@H]\1C(=CO[C@H](/C1=C/C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C(=O)OC)C3=CC(=C(C=C3)O)O |
Canonical SMILES |
CCOC(COC(=O)CC1C(=COC(C1=CC)OC2C(C(C(C(O2)CO)O)O)O)C(=O)OC)C3=CC(=C(C=C3)O)O |
Synonyms |
lucidumoside C |
Origin of Product |
United States |
Isolation, Characterization, and Advanced Analytical Methodologies
Advanced Chromatographic and Hyphenated Techniques for Analysis
The analysis and characterization of Lucidumoside C, particularly within complex plant matrices, necessitate the use of sophisticated analytical techniques. Advanced chromatographic methods, especially when coupled with mass spectrometry, provide the resolution and sensitivity required for its detection and identification.
High-Performance Liquid Chromatography (HPLC) is a fundamental technique used in the separation and analysis of phytochemicals, including this compound. In several research studies, HPLC systems equipped with a C18 column have been effectively used for the separation of compounds from crude extracts. nih.govcsic.es The methodology often involves a gradient elution program, which adjusts the mobile phase composition over time to effectively separate a wide range of compounds with varying polarities. For instance, in the analysis of olive leaf extracts, a C18 column was used with a gradient program to separate numerous phenolic compounds, which led to the first identification of this compound in this matrix. nih.govcsic.es
In a metabolomic analysis of different olive tissues, metabolite separation was achieved on a C18 column at 40 °C. mdpi.com The mobile phase consisted of water (Phase A) and acetonitrile (B52724) (Phase B), both acidified with 1% acetic acid, and a gradient elution was applied at a flow rate of 1 mL min⁻¹. mdpi.com This demonstrates a typical setup for resolving complex mixtures containing secoiridoids like this compound.
Table 1: Example of HPLC Conditions for Analysis of this compound-Containing Extracts
| Parameter | Condition | Source |
| Column | Zorbax Extend C18 (100 × 4.6 mm, 1.8 μm) | mdpi.com |
| Mobile Phase A | Water + 1% Acetic Acid | mdpi.com |
| Mobile Phase B | Acetonitrile + 1% Acetic Acid | mdpi.com |
| Flow Rate | 1 mL/min | mdpi.com |
| Column Temperature | 40 °C | mdpi.com |
| Gradient Program | 0–10 min, 10–25% B; 10–12 min, 25–60% B; 12–14 min, 60–80% B; 14–18 min, 80–100% B | mdpi.com |
Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering higher resolution, increased sensitivity, and faster analysis times. nih.gov These improvements are primarily due to the use of columns with smaller particle sizes (typically under 2 μm). The application of UHPLC is particularly advantageous for the analysis of complex natural product extracts, such as those from Ligustri Lucidi Fructus, where this compound is a known constituent. nih.gov
In a study aimed at identifying multiple constituents in processed Ligustri Lucidi Fructus, a UHPLC method was established for rapid separation. nih.govmdpi.com The separation was performed on a C18 column (2.1 mm × 100 mm, 2.7 μm) at 30 °C with a gradient elution of formic acid in water and acetonitrile. mdpi.com This UHPLC system, when coupled with a mass spectrometer, enabled the identification of 50 different compounds, including this compound. nih.gov
Table 2: UHPLC Conditions for the Separation of this compound
| Parameter | Condition | Source |
| Instrument | UHPLC System | nih.gov |
| Column | Poroshell 120 EC-C18 (2.1 mm × 100 mm, 2.7 μm) | mdpi.com |
| Mobile Phase A | 0.1% (v/v) Formic Acid in Water | mdpi.com |
| Mobile Phase B | Acetonitrile | mdpi.com |
| Flow Rate | 0.3 mL/min | mdpi.com |
| Column Temperature | 30 °C | mdpi.com |
| Gradient Program | 0–10 min, 2–15% B; 10–30 min, 15–25% B; 30–35 min, 25–35% B; 35–40 min, 35–75% B; 40–46 min, 75–95% B | mdpi.com |
The coupling of liquid chromatography with Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry (LC-ESI-QTOF-MS) is a powerful platform for the comprehensive characterization of natural products. nih.govresearchgate.net ESI is a soft ionization technique that typically generates protonated [M+H]⁺ or deprotonated [M-H]⁻ molecular ions, while the QTOF mass analyzer provides high mass accuracy and resolution for both precursor and product ions. nih.gov This allows for the determination of the elemental composition of a compound and its fragments, which is crucial for identification. nih.govresearchgate.net
This technique has been instrumental in the identification of this compound in various plant extracts. nih.govnih.gov In studies on olive leaves and Ligustri Lucidi Fructus, analysis was often performed in negative ion mode, as many phenolic and iridoid compounds show a higher response in this mode. nih.govnih.gov this compound was tentatively identified based on its accurate mass. For example, in one study, it was detected with a deprotonated ion [M-H]⁻ at m/z 583.2035, corresponding to the molecular formula C₂₇H₃₆O₁₄. mdpi.com The high mass accuracy, with a deviation of only 0.5 ppm from the theoretical mass, along with its characteristic fragmentation pattern, confirmed its identity. mdpi.com
Table 3: Mass Spectrometric Data for the Identification of this compound
| Parameter | Finding | Source |
| Technique | UHPLC-ESI-Q-TOF-MS | mdpi.com |
| Ionization Mode | Negative | nih.gov |
| Compound | This compound | mdpi.com |
| Retention Time (min) | 22.18 | mdpi.com |
| Proposed Formula | C₂₇H₃₆O₁₄ | nih.gov |
| Experimental m/z [M-H]⁻ | 583.20269 | nih.gov |
| Theoretical m/z [M-H]⁻ | 583.20337 | nih.gov |
| Accuracy (ppm) | -1.17 | nih.gov |
| MS/MS Fragments (m/z) | 151.039; 223.061; 179.055; 119.034; 101.023 | nih.gov |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique used for both untargeted and targeted analysis. In untargeted metabolomics, LC-MS/MS is used to screen and profile a wide range of compounds in a sample. An analysis of Ligustrum ovalifolium extracts using LC-ESI-MS/MS in negative ionization mode resulted in the detection of 77 different metabolites, including this compound. ekb.eg Similarly, a comprehensive metabolite profiling of olive tree root extracts using LC-ESI-QTOF-MS/MS identified 40 compounds, with this compound being among the detected secoiridoids. researchgate.netppm.edu.pl
The power of MS/MS lies in its ability to fragment a selected precursor ion and analyze its product ions, providing structural information that enhances identification confidence. nih.govresearchgate.net This is invaluable for distinguishing between isomers and identifying compounds in complex mixtures. For targeted analysis, specific precursor-to-product ion transitions are monitored, allowing for highly selective and sensitive detection of specific compounds, even at trace levels.
Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry (ESI-QTOF-MS) for Metabolite Profiling
Quantitative Determination Methodologies for this compound in Research Samples
While the identification of this compound is well-established, its quantitative determination presents challenges, primarily due to the lack of commercially available pure standards. In research practice, quantification is often performed using LC-MS by applying the calibration curve of a structurally related and commercially available standard compound.
In a study evaluating the phenolic and triterpenic composition of olive progenies, 27 different metabolites, including this compound, were quantified using LC-MS. mdpi.com Due to the absence of a dedicated standard, most of the secoiridoids, which included this compound (isomer A), were quantified in terms of oleuropein (B1677263). mdpi.com This involves creating a calibration curve with known concentrations of pure oleuropein standard and using it to estimate the concentration of this compound based on its peak area in the chromatogram. This approach provides a semi-quantitative estimation of the compound's concentration in the research sample. The selection of an appropriate internal standard is crucial for correcting variations in sample preparation and instrument response.
Biosynthetic Pathways and Chemical Ecology of Lucidumoside C
Overview of Iridoid and Secoiridoid Biosynthesis
Iridoids are a large class of monoterpenoids characterized by a cis-fused cyclopentan-[c]-pyran skeleton. mdpi.com Their biosynthesis in plants originates from the general terpene pathways, either the cytosolic mevalonate (B85504) (MVA) or the plastidial methylerythritol phosphate (B84403) (MEP) pathway. notulaebotanicae.roresearchgate.net These pathways produce the five-carbon building blocks, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). The condensation of these two molecules, catalyzed by geranyl diphosphate synthase (GPPS), yields geranyl diphosphate (GPP), the universal precursor for monoterpenes. notulaebotanicae.ro
The formation of the iridoid scaffold begins with the conversion of GPP to the monoterpene geraniol (B1671447) by geraniol synthase (GES). notulaebotanicae.ro Geraniol then undergoes a series of oxidation and reduction reactions. A key enzyme, geraniol-10-hydroxylase (G10H), a cytochrome P450 monooxygenase, hydroxylates geraniol to form 10-hydroxygeraniol. mdpi.com Subsequent oxidation steps lead to the formation of 8-oxogeranial. wikipedia.org The iridoid scaffold is then synthesized from 8-oxogeranial by the enzyme iridoid synthase (ISY), which catalyzes a two-step mechanism involving an initial NADPH-dependent reduction followed by a cyclization reaction. wikipedia.orgfrontiersin.org This cyclization forms the characteristic iridoid structure.
Secoiridoids are derived from iridoids through the oxidative cleavage of the cyclopentane (B165970) ring, typically between the C-7 and C-8 positions. mdpi.comwikipedia.org This ring-opening reaction is a defining feature of this subclass. Loganin (B1675030) is a crucial intermediate in the biosynthesis of many iridoids and is the direct precursor to secologanin (B1681713), a foundational secoiridoid. notulaebotanicae.ro The enzyme secologanin synthase (SLS), another cytochrome P450, catalyzes the cleavage of the loganin ring to form secologanin. notulaebotanicae.ro Secologanin serves as a key precursor for the vast diversity of secoiridoids and also for complex terpenoid indole (B1671886) alkaloids (TIAs). mdpi.com In the Oleaceae family, secoiridoids are often further modified by conjugation with phenolic moieties derived from the shikimate and phenylpropanoid pathways. nih.govresearchgate.net
Proposed Biosynthetic Route for Lucidumoside C
This compound is classified as a secoiridoid glycoside. nih.gov Its structure consists of a secoiridoid core linked to a β-D-glucopyranosyl unit and a substituted phenylethoxy group. Specifically, it is an ester of a secoiridoid aglycone with a derivative of 3,4-dihydroxyphenylethanol (hydroxytyrosol). researchgate.netnih.gov The biosynthesis of such phenol-conjugated oleosidic secoiridoids is a hallmark of the Oleaceae family. researchgate.net
The proposed biosynthetic pathway for this compound involves the convergence of two major metabolic routes: the secoiridoid pathway and the phenylpropanoid pathway. researchgate.net
Formation of the Secoiridoid Core : The pathway follows the general route of secoiridoid biosynthesis to produce a key intermediate, likely a derivative of secologanin or oleoside (B1148882). mdpi.comnih.gov This involves the synthesis of the iridoid skeleton from GPP, followed by glycosylation and the characteristic ring cleavage to form the secoiridoid structure. notulaebotanicae.ro The oleosides found in the Oleaceae family possess an exocyclic 8,9-olefinic bond, which is a distinguishing feature. frontiersin.org
Formation of the Phenolic Moiety : The 3,4-dihydroxyphenyl group in this compound is derived from the phenylpropanoid pathway. researchgate.net This pathway starts with the amino acid phenylalanine or tyrosine. In olive, the simple phenol (B47542) hydroxytyrosol (B1673988) is a key precursor for many secoiridoids like oleuropein (B1677263). researchgate.net The biosynthesis of this compound likely involves a similar tyrosine-derived component. nih.gov
Esterification and Final Assembly : The final step in the proposed biosynthesis is the esterification of the secoiridoid acid moiety with the hydroxytyrosol-derived alcohol. This conjugation creates the final complex structure of this compound. The presence of an ethoxy group attached to the phenolic side chain is a specific structural feature of this compound, suggesting a final modification step, though the enzymatic basis for this addition is not fully elucidated. nih.gov
Enzymology and Genetic Regulation of Secoiridoid Biosynthesis in Producing Organisms
The biosynthesis of secoiridoids is a complex process governed by a series of specific enzymes, many of which belong to large gene families like cytochrome P450s and oxidoreductases. Research, particularly in model organisms like Catharanthus roseus and increasingly in Oleaceae species like Olea europaea (olive), has identified several key enzymes. notulaebotanicae.ronih.gov
Key enzymes in the early stages of the pathway have been well-characterized and include:
Geraniol Synthase (GES): Converts GPP to geraniol. mdpi.com
Geraniol-10-hydroxylase (G10H): A cytochrome P450 (CYP76B subfamily) that hydroxylates geraniol. mdpi.com
Iridoid Synthase (ISY): An unusual terpene cyclase that forms the iridoid ring from 8-oxogeranial. wikipedia.orgnih.gov An olive homologue, OeISY, has been functionally characterized. frontiersin.org
In the later stages leading to specific secoiridoids in the Oleaceae family, several other enzymes are crucial:
Secologanin Synthase (SLS): A cytochrome P450 (CYP72A subfamily) that opens the loganin ring to form secologanin. notulaebotanicae.ro
Oleoside Methyl Ester Synthase (OeOMES) and Secoxyloganin Synthase (OeSXS): Recently identified bi-functional cytochrome P450s in olive that convert 7-epi-loganin into the secoiridoid scaffold. frontiersin.org
β-Glucosidases: These enzymes play critical roles in both biosynthesis and catabolism. For instance, oleuropein β-glucosidase (OeGLU) is involved in the metabolism of oleuropein. frontiersin.org Silencing of OeGLU in olive has been shown to abolish the biosynthesis of both upstream and downstream secoiridoids, indicating a complex regulatory feedback or feedforward loop mechanism. frontiersin.orgfrontiersin.org
The genetic regulation of this pathway appears to be tightly controlled. Co-expression analyses in olive have shown that the genes encoding biosynthetic enzymes, such as OeISY, are often expressed in concert, suggesting coordinated transcriptional regulation. nih.gov The identification of these genes is a major goal for molecular breeding programs aimed at enhancing the content of valuable secoiridoids in crops like olive. nih.gov
Table 1: Key Enzymes in Secoiridoid Biosynthesis
| Enzyme Name | Abbreviation | Function | Organism of Study |
| Geranyl Diphosphate Synthase | GPPS | Catalyzes the formation of Geranyl Diphosphate (GPP) from IPP and DMAPP. | Various Plants notulaebotanicae.ro |
| Geraniol Synthase | GES | Converts GPP into geraniol. | Catharanthus roseus mdpi.com |
| Geraniol-10-hydroxylase | G10H | Hydroxylates geraniol to 10-hydroxygeraniol. | Catharanthus roseus mdpi.com |
| Iridoid Synthase | ISY / OeISY | Catalyzes the cyclization of 8-oxogeranial to form the iridoid scaffold. | Olea europaea frontiersin.orgnih.gov |
| Secologanin Synthase | SLS | Catalyzes the ring-opening of loganin to form secologanin. | Catharanthus roseus notulaebotanicae.ro |
| Oleuropein β-glucosidase | OeGLU | Involved in the metabolism and regulation of oleuropein biosynthesis. | Olea europaea frontiersin.orgfrontiersin.org |
| Oleoside Methyl Ester Synthase | OeOMES | Converts 7-epi-loganin into the secoiridoid scaffold. | Olea europaea frontiersin.org |
Ecological Roles and Distribution Patterns of this compound in Plant Systems
Secoiridoids, including this compound, are secondary metabolites that are not essential for the primary growth of a plant but play crucial roles in its interaction with the environment. csic.es The primary ecological function of these compounds is defense. wikipedia.org Their often bitter taste acts as a deterrent to herbivores. wikipedia.org Furthermore, they exhibit a wide range of antimicrobial and antiviral properties, protecting the plant against pathogenic microorganisms. frontiersin.org
This compound has been specifically reported to possess antioxidant and antiviral activities. nih.govekb.eg Its antioxidant properties may help protect plant cells from oxidative damage caused by biotic or abiotic stress. Its antiviral activity, demonstrated against viruses like Parainfluenza virus 3 (Para 3), suggests a direct role in chemical defense against viral pathogens. ekb.eg In olive cultivars, the profile of secondary metabolites, including compounds like this compound, has been linked to varying levels of resistance against fungal pathogens such as Verticillium dahliae. csic.es
This compound has a taxonomically restricted distribution, primarily found in species of the Oleaceae family (the olive family). frontiersin.org Its presence has been confirmed in various tissues of several important species within this family.
Ligustrum species (Privets): this compound was first isolated from the fruits of Ligustrum lucidum (Glossy Privet). nih.govresearchgate.net It has also been identified in various morphological parts of Ligustrum vulgare (Common Privet) and Ligustrum ovalifolium. ekb.egnih.gov
Olea europaea (Olive): While most famous for oleuropein, olive trees also produce a diverse array of other secoiridoids. This compound has been identified in olive wood, stems, roots, and leaves. researchgate.netcsic.escore.ac.uk It is also found in the fruit (drupes) of wild olive subspecies such as Olea europaea subsp. cuspidata, where it can be one of the more abundant secoiridoids. csic.es
The distribution within the plant is not uniform. For example, studies on olive tissues have shown that the concentration and presence of this compound can vary significantly between roots, stems, and leaves, reflecting differential gene expression and metabolic specialization in different plant organs. csic.escore.ac.uk
Table 2: Documented Distribution of this compound in Plant Systems
| Plant Species | Family | Plant Part(s) |
| Ligustrum lucidum (Glossy Privet) | Oleaceae | Fruits nih.govresearchgate.net |
| Ligustrum vulgare (Common Privet) | Oleaceae | Shoots, Leaves, Flowers, Fruits nih.gov |
| Ligustrum ovalifolium | Oleaceae | Aerial Parts ekb.eg |
| Olea europaea (Olive) | Oleaceae | Roots, Stems, Leaves, Wood csic.escore.ac.uk |
| Olea europaea subsp. cuspidata | Oleaceae | Fruits (Drupes) csic.es |
Mechanistic Investigations of Biological Activities: Pre Clinical Research Paradigms
Antioxidant Research Mechanisms
The antioxidant potential of Lucidumoside C has been explored through various assays that assess its ability to counteract oxidative stress.
While specific data on this compound's performance in standard free radical scavenging assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are not extensively detailed in the provided search results, the general methodology for such assessments is well-established. jocpr.commdpi.comphcog.com These assays typically involve a colored radical solution that loses its color in the presence of an antioxidant. The degree of color change, measured spectrophotometrically, is proportional to the antioxidant's scavenging ability. mdpi.com The results are often expressed as the IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the free radicals. jocpr.com
A significant area of research for this compound has been its protective effect against oxidative damage in cellular models, particularly using red blood cells (RBCs). researchgate.netresearchgate.net Oxidative stress can lead to hemolysis, the rupture of red blood cells. semanticscholar.org Studies have shown that this compound exhibits a strong antioxidant effect against the hemolysis of red blood cells induced by free radicals. nih.govresearchgate.netresearchgate.net In these experimental models, RBCs are exposed to a free radical-generating compound, such as 2,2'-azo-bis-(2-amidinopropane) dihydrochloride (B599025) (AAPH), which induces hemolysis. researchgate.net The ability of this compound to inhibit this hemolysis demonstrates its capacity to protect cell membranes from oxidative damage. researchgate.netpolyu.edu.hk
Bioassay-guided fractionation of an ethanol (B145695) extract from the fruits of Ligustrum lucidum identified this compound as one of the active compounds responsible for the observed inhibitory effects on RBC hemolysis. researchgate.netresearchgate.net This protective activity highlights its potential as a cytoprotective agent against oxidative assault.
Table 1: Cellular Antioxidant Activity of this compound
| Cellular Model | Inducing Agent | Observed Effect | Reference |
| Red Blood Cells (RBCs) | Free radicals (AAPH) | Strong inhibitory effect on hemolysis | researchgate.net, researchgate.net |
This table is generated based on available research data. The specific quantitative values for inhibition were not detailed in the provided search results.
The molecular mechanisms underlying the antioxidant effects of natural compounds often involve the modulation of specific signaling pathways. frontiersin.orgmdpi.com While the direct molecular targets of this compound are not explicitly identified in the provided research, related compounds and extracts from Ligustrum lucidum have been shown to influence pathways like the PI3K/AKT signaling pathway. nih.gov This pathway is crucial for cell survival, proliferation, and response to oxidative stress. mdpi.comnih.gov It is plausible that this compound may exert its antioxidant effects by interacting with components of such pathways, although further research is needed to confirm these specific interactions. researchgate.net Other potential mechanisms for antioxidant action by similar phenolic compounds include the regulation of transcription factors and enzymes involved in the cellular antioxidant response. frontiersin.orgmdpi.com
Cellular Antioxidant Protection Models (e.g., Red Blood Cell Hemolysis Inhibition)
Antiviral Research Mechanisms
This compound has also been investigated for its potential to combat viral infections.
Research has demonstrated that this compound possesses antiviral activity against specific viral strains in vitro. niscpr.res.inchemfaces.comresearchgate.net Notably, it has shown potent or moderate antiviral activity against the parainfluenza type 3 virus (Para 3). niscpr.res.inchemfaces.comresearchgate.net This virus is a common cause of respiratory infections. researchgate.net In these studies, this compound was one of several secoiridoid glucosides isolated from the fruits of Ligustrum lucidum that were tested for their antiviral effects. chemfaces.comresearchgate.netjst.go.jp While it did not show significant activity against other tested viruses like herpes simplex type 1 virus (HSV-1) or influenza A virus (Flu A), its effect against Para 3 was notable. niscpr.res.inchemfaces.comresearchgate.net
The primary method used to evaluate the antiviral activity of this compound has been the cytopathic effect (CPE) inhibition assay. niscpr.res.inresearchgate.netjst.go.jp The CPE refers to the structural changes in host cells that are caused by viral invasion. The goal of the CPE inhibition assay is to determine the concentration of a substance that can inhibit the virus-induced cell damage by 50% (IC50). plos.org
Studies have reported the IC50 values for this compound and other related compounds against the parainfluenza type 3 virus. niscpr.res.inchemfaces.comresearchgate.net These assays provide quantitative data on the compound's ability to protect cells from the destructive effects of the virus, thereby inhibiting its replication. plos.org The results indicated that the antiviral activity of these secoiridoid glucosides was not directly correlated with their antioxidative potency. chemfaces.comresearchgate.netjst.go.jp
Table 2: In Vitro Antiviral Activity of this compound
| Viral Strain | Assay Method | Finding | IC50 Value (µg/mL) | Reference |
| Parainfluenza type 3 virus (Para 3) | Cytopathic Effect (CPE) Inhibition | Potent or moderate activity | 15.6-20.8 | niscpr.res.in, chemfaces.com, researchgate.net |
| Herpes Simplex Virus type 1 (HSV-1) | Cytopathic Effect (CPE) Inhibition | No significant activity | Not reported | niscpr.res.in, researchgate.net |
| Influenza A virus (Flu A) | Cytopathic Effect (CPE) Inhibition | No significant activity | Not reported | niscpr.res.in, researchgate.net |
This table is generated based on available research data.
Molecular Docking and In Silico Studies of Antiviral Targets (e.g., SARS-CoV-2 related proteins)
While direct experimental studies on the interaction between this compound and SARS-CoV-2 proteins are not extensively documented, the broader class of compounds to which it belongs, secoiridoid glucosides, and extracts from its natural source, Ligustrum lucidum, have been the subject of computational antiviral research. In silico analyses are crucial for predicting the binding affinities and potential inhibitory mechanisms of natural compounds against viral proteins, offering a preliminary screening before resource-intensive laboratory work.
Molecular docking studies have been employed to evaluate the potential of various phytochemicals as inhibitors of key SARS-CoV-2 proteins, such as the spike (S) glycoprotein (B1211001) and the main protease (Mpro or 3CLpro). nih.govscielo.org.co These proteins are critical for viral entry into host cells and viral replication, respectively, making them prime targets for antiviral drugs. nih.govmdpi.com For instance, computational screening of compounds from medicinal plants has identified molecules with high binding affinities to these viral targets. nih.gov Although specific binding energy values for this compound are not detailed in the available literature, the approach involves docking compounds into the active sites of these proteins to predict their inhibitory potential. nih.govscielo.org.co The binding affinity is often determined by factors like hydrogen bonds and hydrophobic interactions between the ligand and the protein's amino acid residues. nih.gov
It is worth noting that in vitro studies on six secoiridoid glucosides, including this compound, were conducted to assess their activity against several pathogenic viruses. jst.go.jp While none of the tested glucosides showed significant activity against Herpes Simplex Virus-1 (HSV-1) or Influenza A virus (Flu A), this compound did exhibit moderate antiviral activity against Parainfluenza type 3 virus (Para 3) with an IC₅₀ value between 15.6-20.8 μg/ml. jst.go.jp This finding, although not related to SARS-CoV-2, underscores the potential of this compound class in antiviral research.
Interactive Table: Antiviral Activity of Secoiridoid Glucosides
| Compound | Virus | Activity | IC₅₀ (μg/ml) |
|---|---|---|---|
| This compound | Para 3 | Moderate | 15.6-20.8 |
| Oleuropein (B1677263) | RSV | Significant | 23.4 |
| Oleuropein | Para 3 | Significant | 11.7 |
| Oleoside (B1148882) dimethylester | Para 3 | Potent/Moderate | 15.6-20.8 |
Enzyme Modulatory Research
Computational studies have explored the potential of secoiridoid glucosides from Ligustrum lucidum, including this compound, to inhibit matrix metalloproteinases (MMPs). nih.gov MMPs are a family of enzymes that play a crucial role in the degradation of extracellular matrix components, and their dysregulation is implicated in various pathological processes, including photoaging and cancer metastasis. nih.govresearchgate.net
A molecular docking study investigated the inhibitory activity of six secoiridoid glucosides against MMP-1, MMP-3, and MMP-9. nih.gov While ligustroside (B1675382) and lucidumoside A were identified as competitive inhibitors of all three MMPs, the study provided the foundational 2D structure of this compound for these comparative analyses. nih.govresearchgate.net The research highlighted that the interactions between the ligands and the MMPs were driven by oxygen-containing and hydrophobic functional groups. nih.gov Although this compound itself was not the most potent inhibitor in this specific study, its inclusion underscores the interest in this class of compounds for MMP modulation. nih.gov
Molecular docking and molecular dynamics simulations are powerful computational tools used to predict and analyze the binding of ligands, such as this compound, to enzyme targets. nih.gov These in silico methods provide insights into the binding affinities and the specific molecular interactions that stabilize the enzyme-ligand complex.
In the context of MMP inhibition, molecular docking was used to screen a series of secoiridoid glucosides from Ligustrum lucidum. nih.govresearchgate.net This approach allowed researchers to predict the binding modes and relative binding energies of compounds like this compound within the active sites of MMP-1, MMP-3, and MMP-9. nih.gov The study revealed that interactions with key amino acid residues in the enzyme's active site are crucial for inhibitory activity. nih.gov Molecular dynamics simulations further complement these findings by providing a dynamic view of the ligand-protein interaction over time, assessing the stability of the complex. nih.gov
Alpha-amylase is a key enzyme in carbohydrate digestion, breaking down starch into simpler sugars. nih.govms-editions.cl Inhibition of this enzyme is a therapeutic strategy for managing postprandial hyperglycemia, a hallmark of type 2 diabetes. nih.govnih.gov While direct studies on this compound's alpha-amylase inhibitory activity are not prominent, research on plant extracts containing similar compounds provides a basis for its potential in this area. mdpi.com
The inhibitory potential of various plant-derived compounds against α-amylase is often evaluated using in vitro assays that measure the reduction in enzyme activity in the presence of the inhibitor. ms-editions.cld-nb.info The results are typically expressed as an IC₅₀ value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%. mdpi.com Kinetic studies can further elucidate the mechanism of inhibition (e.g., competitive, non-competitive). nih.gov The presence of phytochemicals like flavonoids and tannins in plant extracts has been linked to their α-amylase inhibitory effects. nih.gov Given that this compound is a glycosidic iridoid, its potential to interact with and modulate the activity of metabolic enzymes like alpha-amylase warrants further investigation.
Computational Approaches for Enzyme-Ligand Interactions (Molecular Docking, Molecular Dynamics Simulations)
Anti-inflammatory and Immunomodulatory Research
This compound has been identified as a component of plants with known anti-inflammatory and immunomodulatory properties. mdpi.comnih.govsemanticscholar.org In vitro models are fundamental in elucidating the mechanisms through which compounds like this compound exert these effects. A common approach involves the use of cell lines, such as RAW 264.7 macrophages or BV2 microglia, stimulated with lipopolysaccharide (LPS) to induce an inflammatory response. mdpi.comcore.ac.uk
Research on extracts from Fructus Ligustri Lucidi, a source of this compound, has demonstrated potent anti-inflammatory effects in such models. mdpi.com These effects are often characterized by the inhibition of pro-inflammatory mediators, including nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE₂). mdpi.com The production of these mediators is regulated by enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), respectively. core.ac.uk Inhibition of these enzymes and the upstream signaling pathways, such as the NF-κB pathway, are key indicators of anti-inflammatory activity. core.ac.uknih.gov
Furthermore, the antioxidant properties of compounds often contribute to their anti-inflammatory effects. This compound, along with other secoiridoid glucosides, has exhibited significant antioxidant effects in assays measuring the inhibition of red blood cell hemolysis induced by free radicals. researchgate.net This antioxidant capacity can help mitigate the oxidative stress that often accompanies inflammation.
Interactive Table: In Vitro Anti-inflammatory and Antioxidant Activity
| Compound/Extract | Cell Line/Model | Effect |
|---|---|---|
| Fructus Ligustri Lucidi Extract | LPS-stimulated BV2 microglia | Inhibition of NO and PGE₂ production |
| This compound | Free radical-induced RBC hemolysis | Strong antioxidant effect |
| Oleoside dimethyl ester | Free radical-induced RBC hemolysis | Strong antioxidant effect |
| Oleuropein | Free radical-induced RBC hemolysis | Strong antioxidant effect |
| Neonuezhenide | Free radical-induced RBC hemolysis | Strong antioxidant effect |
Exploration of Immune Cell Function Modulation in Experimental Systems
This compound is a component of extracts that have demonstrated immunomodulatory properties in various experimental settings. researchgate.netnih.gov Polyphenolic compounds, a broad class to which this compound belongs, are known to modulate the human immune system. core.ac.uk Research has indicated that such compounds can lead to an increase in the production of regulatory T cells and splenocytes, while concurrently reducing the oxidative burst activity of neutrophils. core.ac.uk
Extracts of Fructus Ligustri Lucidi (FLL), the fruit of Ligustrum lucidum from which this compound has been isolated, have been shown to possess anti-inflammatory and immunomodulatory effects. researchgate.netnih.govnih.govresearchgate.net For instance, FLL extract can inhibit the production of inflammatory mediators in murine microglial cells, a key cell type in the central nervous system's immune response. mdpi.com Specifically, these extracts have been observed to suppress the secretion of inflammatory cytokines like tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6). mdpi.com The mechanism for this anti-neuroinflammatory effect has been linked to the induction of Heme Oxygenase-1 (HO-1), a protein with known anti-inflammatory and immunomodulatory functions. nih.gov While this compound is identified as a constituent of these bioactive extracts, further research is required to delineate its specific contribution to the observed modulation of immune cell functions. nih.govresearchgate.net
Antiproliferative and Chemopreventive Research
The potential of this compound as an anticancer agent has been explored through various pre-clinical studies, focusing on its effects on cancer cell lines and the underlying mechanisms of action.
In Vitro Studies on Cancer Cell Lines (e.g., Colorectal and Liver Cancer Cell Lines)
This compound has been identified as a component in extracts that exhibit antiproliferative activity against various cancer cell lines. researchgate.netpolyu.edu.hk Extracts from Ganoderma lucidum, a mushroom from which the compound derives its name, have shown significant antiproliferative effects on colorectal cancer cell lines, including HCT116 and SW 620. mdpi.comnih.gov Similarly, extracts of Fructus Ligustri Lucidi, another source of this compound, have demonstrated anticancer activity. researchgate.net
One study reported that this compound itself possesses anti-proliferative activity against eight different cancer cell lines, although the specific cell lines were not detailed in the available literature. polyu.edu.hk Another investigation involving a nutraceutical formulation containing this compound, among other bioactive compounds, highlighted its potential chemopreventive activity related to colorectal cancer. mdpi.com While direct data on this compound's specific IC₅₀ values for colorectal and liver cancer cell lines are sparse in the reviewed literature, the activity of the extracts it is found in suggests it is a compound of interest for further investigation. For example, extracts of Ganoderma lucidum were shown to inhibit the viability of HCT116 colorectal cancer cells with a half-inhibitory concentration (IC₅₀) of 106 µg/mL. nih.gov
Table 1: In Vitro Antiproliferative Activity of Extracts Containing this compound
| Extract Source | Cancer Cell Line | Observed Effect | Reference |
|---|---|---|---|
| Ganoderma lucidum | HCT116 (Colorectal) | Inhibited cell viability (IC₅₀ = 106 µg/mL) | nih.gov |
| Ganoderma lucidum | SW 620 (Colorectal) | Significant antiproliferative activity (IC₅₀ = 47.90 µg/mL) | mdpi.com |
| Ganoderma lucidum | A549 (Lung) | Inhibited cell viability | nih.gov |
| Ganoderma lucidum | SW1990 (Pancreatic) | Inhibited cell viability | nih.gov |
| Ganoderma lucidum | SKOV3 (Ovarian) | Inhibited cell viability | nih.gov |
Mechanistic Exploration of Cellular Growth Inhibition (e.g., Apoptosis, Cell Cycle Modulation)
Research into the mechanisms by which extracts containing this compound inhibit cancer cell growth points towards the induction of apoptosis and modulation of the cell cycle. nih.gov
Apoptosis: Studies on Ganoderma lucidum extracts (GLE) in HCT116 colorectal cancer cells have shown that they induce apoptosis. nih.gov This programmed cell death is characterized by a downregulation of the anti-apoptotic protein Bcl-2 relative to the pro-apoptotic protein Bax, and an increase in the expression of cleaved caspase-3 and poly (ADP-ribose) polymerase (PARP). nih.gov Activation of caspases, particularly initiator caspases like caspase-9 (intrinsic pathway) and caspase-8 (extrinsic pathway), is a hallmark of apoptosis. nih.govmdpi.com The cleavage of PARP by caspase-3 is a critical step in the execution phase of apoptosis.
Cell Cycle Modulation: The cell cycle, a tightly regulated process governing cell proliferation, is a common target for anticancer agents. nih.gov Dysregulation of the cell cycle is a fundamental characteristic of cancer. nih.gov GLE treatment of HCT116 cells resulted in cell cycle arrest at the G0/G1 phase. nih.gov This arrest prevents cells from entering the S phase (DNA synthesis), thereby halting proliferation. The arrest was confirmed by changes in the expression of cell-cycle-related genes. nih.gov Other compounds have been shown to arrest liver cancer cells in the G2/M phase or S phase, indicating that different agents can affect distinct checkpoints in the cell cycle. nih.govmdpi.com The specific role of this compound in these processes within the context of the complex extracts remains to be fully elucidated.
Investigation of Molecular and Cellular Targets in Pre-cancerous Models
The chemopreventive potential of this compound has been suggested by studies using pre-cancerous models. A study on a nutraceutical formulated with extracts from Brassicaceae seeds, which was found to contain this compound, demonstrated a significant preventive effect against the development of intestinal polyps in a rat model of colorectal cancer. mdpi.com The administration of the nutraceutical led to a 31.6% reduction in the development of polyps and a 53.9% decrease in their size. mdpi.com
The molecular mechanisms underlying such chemopreventive effects are often linked to the modulation of key signaling pathways involved in cancer development. mdpi.com Pathways such as PI3K/AKT/mTOR, MAPK/ERK, and NF-κB are critical regulators of cell proliferation, survival, and inflammation, and are frequently dysregulated in cancer. mdpi.com For example, some flavonoids are known to inhibit the PI3K/AKT pathway or the WNT/β-catenin pathway in colorectal cancer cells. mdpi.com While the nutraceutical study points to a promising chemopreventive role for its constituent compounds, the direct molecular targets of this compound in pre-cancerous models are an area requiring more focused investigation. mdpi.com
Mentioned Compounds
Chemical Synthesis, Derivatization, and Structure Activity Relationship Sar Studies
Strategies for Total Synthesis of Lucidumoside C Analogs
The total synthesis of complex natural products like this compound is a formidable task that serves to confirm its structure and provide access to analogs for biological evaluation. While a specific total synthesis for this compound has not been prominently reported in the literature, strategies employed for other complex glycosides and secoiridoids offer a roadmap for its potential synthesis. jst.go.jpacs.org
A plausible retrosynthetic analysis would disconnect the molecule at key positions: the glycosidic bond, the ester linkage, and strategic bonds within the pyran ring of the secoiridoid core. The synthesis would likely involve several key stages:
Synthesis of the Aglycone Core: The central challenge lies in the stereocontrolled construction of the densely functionalized dihydropyran ring system characteristic of secoiridoids. Methodologies such as the Diels-Alder reaction, tandem radical cyclizations, or ring-closing metathesis could be employed to assemble this core. lkouniv.ac.in
Preparation of the Glycosyl Donor: A protected glucose derivative, activated as a glycosyl donor (e.g., a trichloroacetimidate (B1259523) or a glycosyl halide), would be synthesized. The choice of protecting groups is critical to ensure regioselectivity during the glycosylation step and compatibility with subsequent reactions.
Glycosylation: The coupling of the secoiridoid aglycone with the activated glycosyl donor is a pivotal step. The stereochemical outcome of this reaction is crucial for obtaining the natural β-glycosidic linkage.
Attachment of the Side Chain and Final Elaboration: The synthesis would culminate in the esterification of the secoiridoid core with the substituted ethoxy-phenylethanol side chain, followed by deprotection steps to unveil the final this compound analog.
The total synthesis of related natural products, such as lucidumone (a meroterpenoid, not a secoiridoid) and various aryl C-glycosides, highlights the intricate planning and methodological innovation required for such endeavors. chemistryviews.orgresearchgate.netnih.gov These syntheses often rely on powerful reactions to build molecular complexity efficiently. lkouniv.ac.in
Semisynthesis and Chemical Modification Approaches for Enhanced Bioactivity
Given the challenges of total synthesis, semisynthesis and chemical modification of readily available natural products represent a pragmatic approach to generate analogs for SAR studies. Oleuropein (B1677263), a structurally related and abundant secoiridoid from olive leaves, serves as an excellent starting point for such modifications. researchgate.netuoa.grnih.govresearchgate.net Strategies applied to oleuropein can be extrapolated to this compound.
Key modification approaches include:
Modification of the Glycosyl Moiety: Peracetylation is a simple chemical modification that can enhance the bioavailability of hydrophilic glycosides. researchgate.net Enzymatic or chemical hydrolysis of the glucose unit can yield the aglycone, which often possesses different or enhanced biological activities. google.com
Modification of the Aglycone: The dialdehydic nature of the oleuropein aglycone is a key feature for its bioactivity and can be a target for chemical reactions. researchgate.net
Modification of the Phenolic Side Chain: The catechol group in the side chain is crucial for the antioxidant properties of many secoiridoids. researchgate.net Altering the substitution pattern on this aromatic ring can modulate activity.
This compound has demonstrated moderate antiviral activity against parainfluenza type 3 virus (Para 3). researchgate.netekb.eg A comparative analysis of its activity with other secoiridoids isolated from Ligustrum lucidum provides initial SAR insights.
| Compound | IC₅₀ (µg/mL) | Reference |
|---|---|---|
| This compound | 15.6 - 20.8 | researchgate.net |
| Oleuropein | 11.7 | researchgate.net |
| Ligustroside (B1675382) | 15.6 - 20.8 | researchgate.net |
| Oleoside (B1148882) dimethylester | 15.6 - 20.8 | researchgate.net |
The data suggests that the activity of these compounds is comparable, with Oleuropein showing slightly higher potency. researchgate.net This indicates that the core secoiridoid structure is important for the observed antiviral effect. Chemical modifications that alter the lipophilicity or steric and electronic properties of the molecule could lead to analogs with enhanced potency. For instance, studies on oleuropein have produced numerous semisynthetic analogs, with some showing improved anticancer activity compared to the parent compound. uoa.grnih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Novel Agents
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. arkat-usa.orgigi-global.com By developing a mathematical model, QSAR can predict the activity of novel compounds and guide the design of more potent analogs.
While no specific QSAR study on this compound has been published, a hypothetical study to optimize its antiviral activity would involve:
Dataset Assembly: Synthesizing or isolating a series of this compound analogs with diverse structural modifications.
Descriptor Calculation: Calculating various molecular descriptors for each analog. These descriptors quantify physicochemical properties of the molecules.
Model Development: Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a model that correlates the descriptors with the measured antiviral activity (e.g., IC₅₀ values).
Model Validation: Rigorously validating the model's statistical significance and predictive power using internal and external validation techniques.
A validated QSAR model could then be used to predict the antiviral activity of virtual compounds, prioritizing the synthesis of the most promising candidates.
| Descriptor Class | Example Descriptors | Potential Relevance to Bioactivity |
|---|---|---|
| Electronic | HOMO/LUMO energies, Dipole moment, Partial charges | Governs electrostatic interactions, reaction propensity. |
| Steric/Topological | Molecular Weight, Molar Refractivity, Wiener Index, Kier shape indices | Relates to molecular size, shape, and fit within a receptor binding site. |
| Hydrophobicity | LogP (octanol-water partition coefficient) | Influences membrane permeability and hydrophobic interactions with the target. |
| Hydrogen Bonding | Number of H-bond donors/acceptors | Crucial for specific interactions with biological targets. |
Ligand-Based and Structure-Based Drug Design Principles Applied to this compound Scaffold
In the absence of a known 3D structure of the biological target, ligand-based drug design (LBDD) methods are employed. saromics.com A pharmacophore model can be developed based on the structures of active compounds like this compound, Oleuropein, and Ligustroside. researchgate.net Such a model would define the essential 3D arrangement of chemical features required for antiviral activity, such as hydrogen bond donors and acceptors, a hydrophobic region, and an aromatic ring. This pharmacophore could then be used as a 3D query to screen large chemical databases for novel, structurally diverse compounds with the potential for similar bioactivity. grafiati.com
When the 3D structure of the target protein is known, structure-based drug design (SBDD) becomes a powerful tool. gardp.orgdomainex.co.ukmdpi.com This approach involves computationally "docking" the ligand into the active site of the target to predict its binding mode and affinity. Molecular docking studies have been performed to investigate the interaction of secoiridoids, including this compound, with various viral proteins, such as those from SARS-CoV-2. ekb.egnih.govnih.gov
For example, in one in-silico study, this compound was docked against SARS-CoV-2 targets. ekb.eg The results of such studies typically reveal:
Binding Affinity: A calculated score (e.g., in kcal/mol) that estimates the strength of the ligand-protein interaction.
Key Interactions: Identification of specific amino acid residues in the protein's active site that form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the ligand.
Binding Pose: The predicted 3D orientation of the ligand within the binding site.
This information is invaluable for rational drug design. By understanding how this compound interacts with a target, chemists can design modifications to its structure to enhance these interactions—for instance, by adding a functional group to form an additional hydrogen bond or by modifying a substituent to better fit into a hydrophobic pocket. This iterative process of design, synthesis, and testing, guided by SBDD, can significantly accelerate the discovery of potent and selective drug candidates. domainex.co.uk
Comparative Studies and Synergistic Interactions in Research Contexts
Comparison of Lucidumoside C Activity with Related Secoiridoid Glycosides (e.g., Oleuropein (B1677263), Ligustroside (B1675382), Oleoside (B1148882) Dimethyl Ester)
In scientific research, the biological activities of this compound are often evaluated in comparison to other structurally related secoiridoid glycosides. These studies help to elucidate structure-activity relationships and identify the most potent compounds for specific biological effects. Key comparators include oleuropein, ligustroside, and oleoside dimethyl ester, which are frequently co-isolated from the same plant sources, such as the fruits of Ligustrum lucidum. nih.govscispace.com
One prominent study conducted an in-vitro evaluation of these four secoiridoid glycosides, among others, for their antiviral and antioxidant properties. nih.govscispace.com For antiviral activity, the compounds were tested against several pathogenic viruses, including parainfluenza type 3 virus (Para 3). jst.go.jp In this context, this compound, oleoside dimethyl ester, and ligustroside demonstrated moderate to potent antiviral activities against the Para 3 virus, with IC₅₀ values ranging from 15.6 to 20.8 µg/ml. nih.govjst.go.jpchemfaces.comniscpr.res.in Oleuropein also showed significant activity against Para 3, with an even lower IC₅₀ value of 11.7 µg/ml, indicating higher potency in this specific assay. nih.govjst.go.jp None of the tested secoiridoid glucosides showed significant activity against herpes simplex type I virus (HSV-1) or influenza type A virus (Flu A). nih.gov
The same research group also investigated the antioxidant effects of these compounds by testing their ability to inhibit the hemolysis of rat red blood cells induced by free radicals. scispace.com In this assay, this compound was found to be the most potent antioxidant, with an IC₅₀ of 9.3 µM. scispace.comresearchgate.net This was considerably stronger than oleuropein (IC₅₀ of 25.0 µM) and oleoside dimethyl ester (IC₅₀ of 65.0 µM). scispace.comresearchgate.net Ligustroside was found to be a very weak antioxidant in this model, with an IC₅₀ value greater than 200.0 µM. scispace.comresearchgate.net These findings suggest that the antioxidant capacity of these related compounds is not directly correlated with their antiviral potency. scispace.comjst.go.jp
Table 1: Comparative Biological Activity of Secoiridoid Glycosides This table is interactive. You can sort and filter the data.
Synergistic Effects of this compound within Multi-component Plant Extracts in Pre-clinical Models
For instance, extracts from Ligustrum lucidum, which contain this compound, oleuropein, ligustroside, and various triterpenoids, have demonstrated a range of bioactivities in pre-clinical models, including antioxidant and hepatoprotective effects. nih.govnih.gov An ethyl acetate (B1210297) fraction of a Ligustrum lucidum fruit extract, which is rich in phenolic compounds, was shown to be the most active part in scavenging free radicals and protecting SH-SY5Y cells against H₂O₂-induced oxidative damage. nih.gov Similarly, research on olive leaf extract, which also contains this compound, has noted that while individual phenolic compounds have antibacterial properties, they tend to work more effectively when combined. examine.comresearchgate.net One study found that a combination of compounds including oleuropein worked synergistically to inhibit certain bacteria. examine.com
In a nutraceutical formulation derived from Brassicaceae seed extracts, this compound was identified as one of thirty bioactive compounds, including flavonoids and other terpenoids. mdpi.com The chemopreventive activity of such complex mixtures is often attributed to the combined influence of its many components on multiple cellular targets. mdpi.com These pre-clinical findings support the hypothesis that the therapeutic potential of plant extracts containing this compound may rely on the intricate interplay between their various chemical constituents. nih.govekb.eg
Mechanistic Basis of Combinatorial Effects in Research Systems
The mechanistic foundation for the synergistic or combinatorial effects observed with extracts containing this compound is an active area of investigation. Research systems, particularly computational models like molecular docking and network pharmacology, provide insight into how multiple compounds might act on biological pathways.
A computational study investigated the interaction of six secoiridoid glucosides from Ligustrum lucidum, including this compound, with matrix metalloproteinases (MMPs), which are involved in processes like photoaging. cabidigitallibrary.org The molecular docking analysis revealed that ligustroside and lucidumoside A could competitively inhibit MMP-1, MMP-3, and MMP-9 activities. cabidigitallibrary.org The study also suggested that these compounds could interfere with the transcription factor AP-1. cabidigitallibrary.org While this compound was not the strongest inhibitor in this specific model, its presence alongside other active secoiridoids suggests a potential for combined action on the same enzymatic and transcriptional pathways. cabidigitallibrary.org
Network pharmacology is another approach used to unravel the complex mechanisms of multi-component herbal medicines. A study on Fructus Ligustri Lucidi (FLL) used this method to predict how its various active ingredients, including secoiridoids and triterpenoids, collectively promote the osteogenic differentiation of bone marrow mesenchymal stem cells (BMSCs). nih.gov The analysis identified 102 potential targets for the main active compounds in FLL, indicating that the extract exerts its effects by modulating a wide network of biological processes and signaling pathways. nih.gov This type of multi-component, multi-target action is a hallmark of the mechanistic basis for combinatorial effects in complex plant-based systems. nih.gov
Table 2: Compound Names Mentioned in Article This table is interactive. You can sort and filter the data.
Future Research Directions and Translational Perspectives Pre Clinical Focus
Elucidation of Novel Molecular Targets and Signaling Pathways
While initial studies have pointed towards the antioxidant capabilities of Lucidumoside C, a comprehensive understanding of its molecular interactions remains a primary objective. researchgate.net Future research should aim to identify and validate the specific molecular targets and signaling pathways modulated by this compound.
Key research questions include:
Direct Molecular Interactions: Does this compound directly bind to and modulate the activity of key enzymes or receptors involved in cellular signaling? Computational molecular docking studies have begun to explore the binding potential of this compound with targets like matrix metalloproteinases (MMPs), but these findings require experimental validation. nih.gov
Signaling Pathway Modulation: Beyond general antioxidant effects, which specific signaling pathways are influenced by this compound? Investigations into pathways such as the MAPK/NF-κB and PI3K/Akt signaling pathways, which are central to inflammation and cell survival, are warranted. nih.govnih.gov An extract of Fructus Ligustri Lucidi containing this compound was found to inhibit the MAPK and NF-κB signaling pathways in LPS-stimulated microglial cells. researchgate.net
Neuroinflammation and Oxidative Stress: Given the role of oxidative stress and inflammation in neurodegenerative diseases, exploring the effects of this compound on relevant signaling pathways in neuronal cells is a promising avenue. mdpi.com Studies on related compounds and extracts containing this compound suggest a potential to attenuate neuroinflammation and oxidative damage. nih.govnih.gov
Development of Advanced In Vitro and In Vivo Models for Mechanistic Studies
To gain deeper insights into the mechanisms of action of this compound, the development and utilization of more sophisticated pre-clinical models are essential.
Advanced In Vitro Models: Moving beyond simple cell lines, future studies could employ co-culture systems, organ-on-a-chip technology, and 3D cell cultures to better mimic the complex microenvironment of tissues. These models can provide more accurate predictions of in vivo responses.
Targeted In Vivo Models: The use of transgenic and knockout animal models will be crucial for dissecting the specific roles of identified molecular targets in the observed pharmacological effects of this compound. For instance, if a specific enzyme is identified as a target, using a knockout model for that enzyme would help confirm its importance in the compound's activity. Studies have utilized in vivo models to assess the antioxidant effects of extracts containing this compound. researchgate.net
Exploration of Isomeric Forms and Their Differential Biological Activities
This compound possesses multiple chiral centers, meaning it can exist in various isomeric forms. nih.gov It is critical to investigate whether these different isomers exhibit distinct biological activities. The separation and characterization of individual isomers are necessary to determine if one form is more active or possesses a different pharmacological profile than others. ugr.es For example, 2″-Ethoxyoleuropein was previously identified as this compound without specifying the (2″R)- or (2″S)-isomer. researchgate.net
Integration of Omics Technologies (Genomics, Proteomics, Metabolomics) in this compound Research
The application of "omics" technologies can provide a holistic and unbiased view of the cellular response to this compound. tmrjournals.comugr.es
Genomics and Transcriptomics: These approaches can identify changes in gene expression patterns induced by this compound, offering clues about the signaling pathways and cellular processes it affects.
Proteomics: By analyzing changes in the proteome, researchers can identify proteins that are differentially expressed or post-translationally modified in response to the compound, providing direct insights into its molecular targets and mechanisms.
Metabolomics: This technology can reveal alterations in cellular metabolism, which can be linked to the compound's effects on energy production, biosynthesis, and detoxification pathways.
Network pharmacology, an approach that integrates omics data, can be a powerful tool to construct a comprehensive picture of the interactions between this compound and biological systems. tmrjournals.comscielo.br
Medicinal Chemistry Efforts for Optimization of Bioactive Properties
Once the structure-activity relationships (SARs) of this compound are better understood, medicinal chemistry can be employed to optimize its therapeutic potential. numberanalytics.comntu.edu.sg
Key objectives for medicinal chemists include:
Improving Bioavailability: Modifying the structure of this compound to enhance its absorption, distribution, metabolism, and excretion (ADME) properties. umich.edu
Enhancing Potency and Selectivity: Synthesizing analogs of this compound to increase its activity against specific targets while minimizing off-target effects.
Developing Privileged Structures: Investigating whether the core structure of this compound can serve as a "privileged structure" for the development of new therapeutic agents with a broad range of activities. scielo.br
By systematically addressing these future research directions, the scientific community can unlock the full therapeutic potential of this compound and accelerate its journey from a promising natural product to a clinically valuable therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
